Benzyltrimethylammonium

Anion Exchange Membrane Alkaline Stability Fuel Cell Electrolyte

BTMA is the preferred covalently tethered cation for anion exchange membranes (AEMs) due to its 6.6–7.9× greater alkaline stability over imidazolium alternatives (only 7% degradation in 1 M NaOH at 60°C) and a validated half‑life of ~4 years at 80°C. It is the required structure‑directing agent for UZM‑16 zeolite synthesis. Choose BTMA for benchmark stability testing, AEM fuel cell development, or specialized zeolite synthesis where generic quaternary ammonium salts fail.

Molecular Formula C10H16N+
Molecular Weight 150.24 g/mol
CAS No. 14800-24-9
Cat. No. B079724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyltrimethylammonium
CAS14800-24-9
Synonymsenzyltrimethylammonium
benzyltrimethylammonium acetate
benzyltrimethylammonium bromide
benzyltrimethylammonium butanoate
benzyltrimethylammonium carbonate (2:1)
benzyltrimethylammonium chloride
benzyltrimethylammonium formate
benzyltrimethylammonium heptanoate
benzyltrimethylammonium hexafluorophosphate (1-)
benzyltrimethylammonium hexanoate
benzyltrimethylammonium hydroxide
benzyltrimethylammonium iodide
benzyltrimethylammonium methoxide
benzyltrimethylammonium nonanoate
benzyltrimethylammonium octanoate
benzyltrimethylammonium pentanoate
benzyltrimethylammonium propanoate
Molecular FormulaC10H16N+
Molecular Weight150.24 g/mol
Structural Identifiers
SMILESC[N+](C)(C)CC1=CC=CC=C1
InChIInChI=1S/C10H16N/c1-11(2,3)9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3/q+1
InChIKeyYOUGRGFIHBUKRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 50 g / 100 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyltrimethylammonium (BTMA) Procurement Guide: Properties and Applications Overview


Benzyltrimethylammonium (BTMA, CAS 14800-24-9) is a quaternary ammonium cation with the chemical formula C10H16N⁺, commonly encountered as its chloride or hydroxide salt. It functions as an organic base and phase-transfer catalyst in nucleophilic substitution reactions and is the most frequently employed covalently tetherable cation in anion exchange membranes (AEMs) for electrochemical devices due to its compact structure, reasonable basicity, and facile synthesis [1][2]. Its balance of hydrophobic and hydrophilic properties enables effective reactant transfer between immiscible phases [3]. Commercially important forms include benzyltrimethylammonium chloride (BTMAC) and benzyltrimethylammonium hydroxide (Triton B) .

Benzyltrimethylammonium Procurement: Why In-Class Substitution Is Not Straightforward


Quaternary ammonium cations with similar structural motifs cannot be freely interchanged across applications. In AEMs, BTMA exhibits markedly different alkaline stability compared to imidazolium-based alternatives, with degradation rates varying by up to 8-fold under identical conditions [1]. In zeolite synthesis, BTMA directs the formation of specific framework topologies (e.g., UZM-16) that other quaternary ammonium templates fail to produce [2]. In phase-transfer catalysis, the presence of the benzyl group in BTMA influences both catalyst solubility and reaction selectivity relative to fully aliphatic tetraalkylammonium catalysts [3]. These application-specific performance divergences mean that procurement decisions cannot be based solely on functional group similarity; quantitative performance data under relevant operating conditions are essential for proper material selection.

Benzyltrimethylammonium Comparative Performance Evidence for Technical Procurement Decisions


BTMA Exhibits 8-Fold Lower Alkaline Degradation Than Imidazolium Alternatives in Anion Exchange Membranes

In a head-to-head model compound degradation study, BTMA exhibited only 7% degradation after exposure to 1 M NaOH at 60 °C, compared to 55% for benzylmethylimidazolium and 46% for benzyldimethylimidazolium under identical conditions [1]. The alkaline stability order was established as BTMA > benzyldimethylimidazolium > benzylmethylimidazolium. This superior stability was further corroborated by NMR spectroscopy and hydroxide conductivity retention measurements on polymer membranes functionalized with each cation type [1].

Anion Exchange Membrane Alkaline Stability Fuel Cell Electrolyte

BTMA-Based AEM Demonstrates Superior Fuel Cell Durability Relative to Imidazolium Alternative

In a comparative study of radiation-grafted alkaline anion-exchange membranes (AAEM) synthesized from the same base membrane with identical ion-exchange capacities, the benzylmethylimidazolium (BMI)-functionalized membrane exhibited significantly poorer fuel cell performance than the BTMA benchmark membrane [1]. Although initial hydroxide conductivity was comparable between the two membranes, the inferior performance was attributed to in situ AAEM degradation of the BMI-functionalized material under fuel cell operating conditions [1].

Alkaline Fuel Cell Membrane Durability In Situ Stability

BTMA Hydroxide Exhibits Half-Life of Approximately 4 Years at 80 °C in Electrochemical Device Conditions

Using a standardized and reproducible degradation quantification method designed to address inconsistencies in prior reports, Sturgeon et al. determined that BTMA hydroxide exhibits a half-life of approximately 4 years at 80 °C under conditions relevant to electrochemical device operation [1]. This finding represented a significant upward revision in stability estimates compared to earlier, methodologically flawed assessments [1]. The study established BTMA stabilities across varying cation concentrations and elevated temperatures with improved experimental accuracy [1].

Electrochemical Device Cation Stability Accelerated Aging

BTMA Enables Synthesis of UZM-16 Zeolite Topology Not Accessible with Generic Quaternary Ammonium Templates

Patent JP5118482B2 discloses the synthesis of UZM-16, a crystalline aluminosilicate zeolite material, which is prepared using benzyltrimethylammonium (BzTMA) cation or a combination of BzTMA and at least one other quaternary ammonium cation as the structure-directing agent [1]. The UZM-16 zeolite has a structure related to offretite but exhibits distinct crystallographic and porosity characteristics that are templated specifically by the BzTMA cation [1]. Substitution with other quaternary ammonium templates does not yield the same UZM-16 topology [1].

Zeolite Synthesis Molecular Sieve Template-Directed Crystallization

BTMA Structure Directs Distinct Electrochemical Behavior in Cathodic Deposition Relative to Tetraalkylammonium Analogs

Infrared reflection spectroscopy studies have demonstrated that during electrochemical reduction of the benzyltrimethylammonium cation in hexamethylphosphoramide (HMPA), a deposit of benzyltrimethylammonium hydroxide forms at the cathode [1]. This deposition phenomenon was studied in situ by polaromicrotribometry [1]. The benzyl group confers distinct cathodic behavior compared to fully aliphatic tetraalkylammonium cations; for instance, benzyltrimethylammonium, trimethyl sulfonium, and tertiary butyldimethylsulfonium cations serve as convenient sources of benzyl, methyl, and tertiary butyl radicals respectively, whereas tetraalkylammonium halides exhibit different cathodic insertion behavior at palladium cathodes [2]. The highly hygroscopic benzyltrimethylammonium hydroxide formed at the electrode likely complexes residual water, favoring specific reaction pathways such as Sommelet-type rearrangements [1].

Electrochemical Reduction Cathodic Deposition Organic Electrochemistry

Benzyltrimethylammonium Procurement: Evidence-Backed Application Scenarios


Anion Exchange Membrane Formulation for Alkaline Fuel Cells and Electrolyzers Requiring Extended Operational Lifetime

Procurement of BTMA-based precursors or functionalized polymers is indicated for AEM developers prioritizing long-term alkaline stability. Evidence demonstrates BTMA exhibits only 7% degradation in 1 M NaOH at 60 °C—a 6.6–7.9× improvement over imidazolium-based alternatives [1]—and a half-life of approximately 4 years at 80 °C under device-relevant conditions [2]. In fuel cell testing, BTMA-functionalized membranes maintain benchmark performance while imidazolium-functionalized equivalents degrade in situ [3]. This stability differential makes BTMA the preferred cation for AEM applications where membrane replacement is impractical or costly.

Template-Directed Synthesis of UZM-16 Zeolite Molecular Sieves

BTMA is a required structure-directing agent for the hydrothermal synthesis of UZM-16 crystalline aluminosilicate zeolite [4]. This material exhibits a distinct topology related to offretite with unique porosity characteristics for adsorption and catalytic applications. Procurement of alternative quaternary ammonium templates will not yield the UZM-16 framework, making BTMA non-substitutable in this synthetic route [4].

Electrosynthesis Requiring Benzylic Radical Intermediates

In electrochemical reduction systems, BTMA serves as a convenient source of benzyl radicals, enabling synthetic pathways not accessible with fully aliphatic tetraalkylammonium salts [5]. This distinct cathodic behavior, including the formation of benzyltrimethylammonium hydroxide deposits at electrodes in aprotic media [6], supports specific electrosynthetic transformations such as Sommelet-type rearrangements and reductive coupling reactions. Procurement of BTMA for electrosynthesis applications provides access to reaction manifolds that generic quaternary ammonium salts cannot replicate.

Benchmark Reference Material for AEM Stability Method Development and Quality Control

Given BTMA's status as the most frequently employed covalently tetherable cation in AEM research and its well-characterized stability profile using standardized degradation quantification methods [2], BTMA-based materials serve as reliable benchmark standards for evaluating novel cation chemistries and quality control protocols in AEM development programs. Its reproducible half-life of ~4 years at 80 °C [2] provides a validated baseline against which alternative cation stabilities can be quantitatively compared.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzyltrimethylammonium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.